molecular formula C15H14O3S B6363169 3-(Benzenesulfinyl)-3-phenylpropanoic acid CAS No. 1253528-16-3

3-(Benzenesulfinyl)-3-phenylpropanoic acid

Cat. No.: B6363169
CAS No.: 1253528-16-3
M. Wt: 274.3 g/mol
InChI Key: VSLYGZHYHJSLAX-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-3-phenylpropanoic acid is an organic compound characterized by the presence of a benzenesulfinyl group attached to a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfinyl)-3-phenylpropanoic acid typically involves the sulfoxidation of a suitable precursor. One common method is the oxidation of 3-(phenylthio)-3-phenylpropanoic acid using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzenesulfinyl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-(Benzenesulfonyl)-3-phenylpropanoic acid.

    Reduction: 3-(Phenylthio)-3-phenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Benzenesulfinyl)-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can participate in redox reactions, influencing the activity of target proteins. Additionally, the aromatic ring can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-(Benzenesulfonyl)-3-phenylpropanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-(Phenylthio)-3-phenylpropanoic acid: Contains a sulfide group instead of a sulfinyl group.

    3-(Benzenesulfinyl)-3-phenylbutanoic acid: Similar structure but with an additional methylene group in the backbone.

Uniqueness: 3-(Benzenesulfinyl)-3-phenylpropanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The sulfinyl group can undergo various transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(benzenesulfinyl)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c16-15(17)11-14(12-7-3-1-4-8-12)19(18)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLYGZHYHJSLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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